6-(Piperidin-1-yl)pyridazin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-piperidin-1-ylpyridazin-3-amine |
InChI |
InChI=1S/C9H14N4/c10-8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H2,10,11) |
InChI Key |
HCJUYHLHJLPMFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Piperidin 1 Yl Pyridazin 3 Amine and Analogues
General Synthetic Strategies for Pyridazine (B1198779) Core Construction
The formation of the pyridazine ring, a key structural component, can be accomplished through several synthetic routes. These methods primarily involve cyclization reactions to build the heterocyclic system or modifications of a pre-existing pyridazine structure.
Cyclization Reactions for Pyridazine Ring Formation
Cyclization reactions are a fundamental approach to constructing the pyridazine core. These reactions typically involve the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For instance, the reaction of a γ-keto acid with hydrazine hydrate (B1144303) can yield a dihydropyridazinone, which can then be oxidized to the corresponding pyridazinone.
Another powerful method is the [4+2] cycloaddition, or Diels-Alder reaction. organic-chemistry.org An inverse electron demand aza-Diels-Alder reaction between a 1,2,4,5-tetrazine (B1199680) and an alkene can produce a dihydropyridazine (B8628806), which subsequently aromatizes to the pyridazine. organic-chemistry.org Similarly, the reaction of 1,2,3-triazines with 1-propynylamines provides a regioselective route to 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.org This method is noted for its high yields and broad substrate scope. organic-chemistry.org Furthermore, transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles offer a convergent and atom-efficient pathway to substituted pyridines, a related heterocyclic system. nih.govacsgcipr.org
Recent research has also explored copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones to synthesize 1,6-dihydropyridazines, which can be readily converted to pyridazines. organic-chemistry.org Additionally, a metal-free approach involving the annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones has been developed for the synthesis of trisubstituted pyridazines. organic-chemistry.org
Nucleophilic Substitution Approaches on Halogenated Pyridazines
A common and versatile strategy for the synthesis of substituted pyridazines involves nucleophilic aromatic substitution (SNAr) on a halogenated pyridazine precursor. Dihalopyridazines, such as 3,6-dichloropyridazine, are readily available starting materials. The two halogen atoms exhibit different reactivities, allowing for sequential and regioselective substitution.
For the synthesis of 6-(piperidin-1-yl)pyridazin-3-amine, one of the chlorine atoms can be displaced by an amine, such as ammonia (B1221849) or a protected amine equivalent, to introduce the 3-amino group. The remaining chlorine atom can then be substituted by piperidine (B6355638). The order of these substitution reactions can be controlled by the reaction conditions and the nature of the nucleophiles. Generally, the chlorine at the 6-position is more susceptible to nucleophilic attack than the one at the 3-position.
Introduction of the Piperidine Moiety
The piperidine ring is a prevalent structural motif in many biologically active compounds and can be introduced onto the pyridazine core through several methods. nih.govwikipedia.org
Direct Amination with Piperidine Derivatives
The most direct method for introducing the piperidine moiety is through a nucleophilic substitution reaction. A halogenated pyridazine, typically a chloropyridazine, is treated with piperidine. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature can influence the reaction rate and yield. This direct amination is a widely used and efficient method for forging the C-N bond between the pyridazine ring and the piperidine.
Coupling Reactions Involving Piperidine Ring Formation
While less common for the direct synthesis of this compound, coupling reactions can be employed to construct the piperidine ring on a pre-functionalized pyridazine. For instance, a pyridazine bearing an appropriate functional group could undergo a ring-closing metathesis or other cyclization strategies to form the piperidine ring. However, for the specific target compound, direct amination is the more prevalent and straightforward approach.
Derivatization and Functionalization Strategies
Once the core structure of this compound is assembled, further modifications can be made to explore structure-activity relationships. The amino group at the 3-position is a key handle for derivatization. It can undergo a variety of reactions, such as acylation, alkylation, and sulfonylation, to introduce diverse functional groups.
For instance, the amino group can be acylated with various acid chlorides or anhydrides to form the corresponding amides. It can also be reacted with aldehydes or ketones in the presence of a reducing agent (reductive amination) to yield secondary or tertiary amines. These derivatization strategies allow for the synthesis of a library of analogues with modified properties.
Furthermore, if the piperidine ring itself contains functional groups, these can also be manipulated. For example, a hydroxyl group on the piperidine ring can be esterified or etherified.
A study on piperidin-3-amine (B1201142) highlighted a pre-column derivatization technique using para-toluene sulfonyl chloride (PTSC) for chiral HPLC analysis, demonstrating a method to introduce a chromophore for detection. nih.govresearchgate.net This illustrates one of the many ways the amino group can be functionalized.
| Starting Material | Reagent(s) | Product | Reaction Type |
| 3,6-Dichloropyridazine | 1. Ammonia 2. Piperidine | This compound | Nucleophilic Aromatic Substitution |
| 1,2,3-Triazine | 1-Propynylamines | 6-Aryl-pyridazin-3-amines | Aza-Diels-Alder Reaction organic-chemistry.org |
| β,γ-Unsaturated hydrazone | Copper catalyst | 1,6-Dihydropyridazine | 6-endo-trig Cyclization organic-chemistry.org |
| Halogenated Pyridazine | Piperidine | Piperidinyl-pyridazine | Direct Amination |
| Piperidin-3-amine | p-Toluene sulfonyl chloride | N-Tosyl-piperidin-3-amine | Derivatization/Sulfonylation nih.gov |
Chemical Reactions on the Piperidine Ring
The piperidine moiety within the this compound scaffold offers several opportunities for further chemical modification, allowing for the generation of diverse analogues. While specific examples on the target molecule are not extensively documented in the literature, established reactions on N-aryl piperidines can be considered as potential pathways.
Oxidation: The piperidine ring can be oxidized to the corresponding piperidinone. This transformation introduces a carbonyl group that can serve as a handle for further functionalization.
Ring-Opening: Under certain conditions, the piperidine ring can undergo ring-opening reactions. For instance, treatment with acyl chlorides under specific conditions can lead to cleavage of one of the C-N bonds.
Substitution on the Piperidine Ring: For analogues synthesized from pre-functionalized piperidines, the substituents on the piperidine ring can be further modified. For example, a hydroxyl group on the piperidine ring, as in 1-(6-aminopyridazin-3-yl)piperidin-4-ol, can be acylated, alkylated, or oxidized. bldpharm.com A multi-step synthesis starting from L-glutamic acid has been described for producing enantiomerically pure 3-(N-Boc amino) piperidine derivatives, which can then be used to introduce a chiral, functionalized piperidine ring onto the pyridazine core.
A variety of synthetic methods for piperidine derivatives have been developed, including intramolecular cyclization reactions, which could be adapted to create more complex, fused ring systems. nih.govnih.gov
Modifications of the Pyridazine Amino Group
The 3-amino group on the pyridazine ring is a versatile functional group that can be readily modified to produce a wide range of derivatives.
N-Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. This is a common transformation used to introduce a variety of substituents. For example, the reaction of a related aminopyridazine with an activated carboxylic acid has been demonstrated. mdpi.com
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many biologically active molecules.
Urea and Thiourea Formation: The amino group can react with isocyanates or isothiocyanates to form ureas and thioureas, respectively.
Diazotization: The amino group can be converted to a diazonium salt, which can then undergo various transformations, such as Sandmeyer reactions, to introduce a range of substituents like halogens, cyano, or hydroxyl groups. Transformations of 3-aminopyridazine (B1208633) derivatives via diazotization have been reported, leading to the formation of triazoles or dediazonated products. semanticscholar.org
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or can be used in the construction of fused heterocyclic rings. For instance, 3-aminopyridazine derivatives have been reacted with dimethylformamide dimethylacetal (DMF-DMA) to form enaminones, which are versatile intermediates for the synthesis of fused pyrimidine (B1678525) systems. mdpi.com
Optimization of Reaction Conditions and Yields
The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMSO, DMF, or NMP are often effective for SNAr reactions. The selection of the base is also critical. Inorganic bases like potassium carbonate or cesium carbonate, or organic bases such as triethylamine (B128534) or diisopropylethylamine (DIPEA), are commonly employed. The temperature is another key parameter, with reactions often requiring heating to proceed at a reasonable rate.
For less reactive aryl chlorides, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be an effective alternative to the uncatalyzed SNAr reaction. nih.gov Optimization of these catalyzed reactions involves screening different palladium precursors, phosphine (B1218219) ligands, and bases.
Below is a hypothetical data table illustrating how reaction conditions could be optimized for the synthesis of a generic N-aryl piperidine via SNAr, based on common practices in the field.
Methodological Aspects of Synthetic Route Design
The design of a synthetic route for this compound and its analogues involves several strategic considerations. The most common and logical approach is the convergent synthesis where the pyridazine and piperidine moieties are coupled in a late-stage step.
Primary Synthetic Route:
Preparation of the Pyridazine Core: The synthesis typically starts with a commercially available dichloropyradazine, such as 3,6-dichloropyridazine.
Nucleophilic Aromatic Substitution (SNAr): The final C-N bond is formed by reacting 6-chloropyridazin-3-amine with piperidine or a substituted piperidine. This step benefits from the electron-withdrawing nature of the pyridazine ring, which activates the 6-position towards nucleophilic attack.
Design of Analogues:
Piperidine Ring Analogues: To synthesize analogues with different substituents on the piperidine ring, the most straightforward approach is to use a pre-functionalized piperidine in the final SNAr step. A wide variety of substituted piperidines are commercially available or can be synthesized through established methods.
Pyridazine Ring Analogues: To introduce substituents at other positions of the pyridazine ring, one could start with a differently substituted dichloropyridazine. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed on the 6-chloropyridazin-3-amine intermediate to introduce aryl or other groups at the 6-position before or after the introduction of the piperidine moiety. organic-chemistry.org
Amino Group Analogues: As discussed in section 2.3.2, the 3-amino group serves as a versatile handle for late-stage functionalization to create a diverse library of compounds.
The choice of a particular synthetic route often depends on the availability of starting materials, the desired substitution pattern, and the scalability of the reactions. The convergent approach described above is generally preferred for its flexibility and efficiency in generating a variety of analogues.
Chemical Reactivity and Transformation Pathways of 6 Piperidin 1 Yl Pyridazin 3 Amine Derivatives
Nucleophilic Reactivity of the Pyridazine (B1198779) and Piperidine (B6355638) Nitrogen Atoms
The 6-(piperidin-1-yl)pyridazin-3-amine molecule features several nitrogen atoms, each with distinct nucleophilic characteristics. The reactivity is largely governed by the local electronic environment of each nitrogen.
The nitrogen atom of the piperidine ring is a secondary amine and exhibits strong nucleophilicity. Its lone pair of electrons is readily available for donation, as it is not involved in an aromatic system. Piperidine itself is a significantly stronger nucleophile than ammonia (B1221849) or primary amines, a trend that also correlates with its basicity. masterorganicchemistry.com For instance, in aqueous solution, diethylamine (B46881) is approximately 100,000 times more nucleophilic than ammonia, and piperidine shows even greater nucleophilicity. masterorganicchemistry.com This high reactivity makes the piperidine nitrogen a primary site for reactions such as alkylation and acylation.
The exocyclic amino group at the C-3 position is a primary amine. While primary amines are generally good nucleophiles, the nucleophilicity of this specific group is attenuated by the electron-withdrawing nature of the attached pyridazine ring. The ring pulls electron density away from the amino group, making its lone pair less available for nucleophilic attack compared to a simple alkylamine.
A comparison of the nucleophilicity of various amines highlights these differences. The electron-withdrawing effect of a substituent can dramatically reduce nucleophilicity; for example, the presence of an oxygen atom in morpholine (B109124) reduces its nucleophilicity by a factor of 300 compared to piperidine. masterorganicchemistry.com This principle underscores the moderated reactivity of the C-3 amino group on the pyridazine ring.
Table 1: Comparison of Nucleophilicity in Selected Amines
| Amine | Type | Relative Nucleophilicity Trend | Factors Influencing Reactivity |
| Piperidine Nitrogen (in title compound) | Secondary | High | Highly available lone pair; strong base. masterorganicchemistry.com |
| C-3 Amino Nitrogen (in title compound) | Primary | Moderate | Electron-withdrawing effect of the pyridazine ring reduces nucleophilicity. |
| Ammonia | Primary | Low | Baseline for comparison. masterorganicchemistry.com |
| Morpholine | Secondary | Moderate | Electron-withdrawing oxygen atom reduces nucleophilicity compared to piperidine. masterorganicchemistry.com |
Electrophilic Substitution Reactions on Aromatic Moieties
Electrophilic substitution is a characteristic reaction of aromatic compounds. However, azines like pyridazine exhibit significantly different reactivity compared to benzene.
The pyridazine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic deficiency deactivates the ring towards attack by electrophiles. researchgate.net Density Functional Theory (DFT) studies show that the Highest Occupied Molecular Orbitals (HOMOs) of simple azines are not π orbitals, which helps explain their low reactivity in electrophilic substitutions. researchgate.net Consequently, forcing an electrophilic substitution on an unsubstituted pyridazine ring typically requires harsh reaction conditions.
In this compound, the ring is substituted with two strong electron-donating groups: the amino group and the piperidinyl group. Both groups are activating and ortho-, para-directing. However, even with these activating groups, the inherent π-deficient nature of the pyridazine ring presents a significant barrier to electrophilic attack.
An alternative strategy to enhance reactivity involves the formation of a pyridine-N-oxide. Oxidation of a ring nitrogen changes the electronic distribution, making the ring more susceptible to electrophilic substitution. For example, pyridine-N-oxide can be brominated under conditions where pyridine (B92270) itself is unreactive. researchgate.net A similar approach could potentially be applied to pyridazine derivatives to facilitate substitution.
Oxidation and Reduction Pathways of the Heterocyclic System
The heterocyclic core of this compound can undergo both oxidation and reduction, leading to derivatives with altered chemical properties.
Reduction: The pyridazine ring can be reduced under various conditions. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) can lead to the formation of dihydropyridazine (B8628806) or tetrahydropyridazine derivatives. For example, β,γ-unsaturated hydrazones can be cyclized to form 1,6-dihydropyridazines, which can then be rearomatized to pyridazines. organic-chemistry.org The reduction of the pyridazine ring significantly alters its electronic properties, converting the flat, aromatic system into a more flexible, non-aromatic structure. This change can increase its susceptibility to other reactions, such as hydrolysis. nih.gov
Oxidation: Oxidation of the pyridazine ring typically occurs at the nitrogen atoms, leading to the formation of N-oxides. As mentioned previously, N-oxide formation can activate the heterocyclic ring towards both electrophilic and nucleophilic substitution reactions. researchgate.net The specific nitrogen that is oxidized can depend on the steric and electronic environment. The piperidine substituent can also be oxidized, potentially leading to ring-opened products or the formation of enamines under specific conditions. wikipedia.org
Hydrolysis and Stability Considerations in Chemical Transformations
The stability of this compound and its derivatives is an important factor in their synthesis and application. The pyridazine ring itself is generally stable due to its aromaticity. However, the substituents can be susceptible to hydrolysis under certain conditions.
The exocyclic amino group at the C-3 position can potentially be hydrolyzed to a hydroxyl group, converting the aminopyridazine into a pyridazinone. This transformation is a known reaction for amino-heterocycles, often requiring acidic or basic conditions.
The piperidine group is attached to the pyridazine ring via a C-N bond. This bond is generally stable, but it can be cleaved under harsh reductive conditions or during certain nucleophilic aromatic substitution reactions where the piperidine acts as a leaving group.
The stability of the heterocyclic system is notably altered upon reduction. For instance, a study on the triazine derivative metamitron (B166286) showed that while the parent compound is stable to hydrolysis, its reduced form, 1,6-dihydrometamitron, undergoes rapid hydrolysis at low pH. nih.gov This suggests that reduced derivatives of this compound may also exhibit lower stability towards hydrolysis, a key consideration in multi-step synthetic pathways.
Regioselectivity and Stereoselectivity in Derivatization
Reactions involving this compound or its derivatives often require control of regioselectivity and, in some cases, stereoselectivity.
Regioselectivity: The molecule offers multiple potential reaction sites, leading to questions of regioselectivity.
N-Functionalization: In reactions like acylation or alkylation, the more nucleophilic piperidine nitrogen is expected to react preferentially over the C-3 amino group.
Ring Substitution: In nucleophilic aromatic substitution reactions on a related dihalogenated pyridopyridazine (B8481360) system, substitution was found to be regioselective, with nitrogen nucleophiles attacking one position preferentially over another. researchgate.net This indicates that the electronic environment of the pyridazine ring can direct incoming nucleophiles to specific carbon atoms.
Electrophilic Substitution: If electrophilic substitution on the pyridazine ring were to occur, the positions would be directed by the two activating groups. The outcome would depend on the balance between the directing effects of the amino and piperidinyl groups and the inherent reactivity of the ring positions.
Stereoselectivity: Stereoselectivity becomes a consideration when a new chiral center is created.
The parent molecule is achiral. However, reactions on the piperidine ring could introduce substituents, potentially creating one or more stereocenters. For example, the synthesis of derivatives like N-(piperidin-3-ylmethyl)-6-propylpyridazin-3-amine involves a chiral piperidine moiety. nih.gov
Reactions that add a substituent to the pyridazine ring could also, in principle, create a chiral center, particularly if the reaction breaks the ring's planarity, as in the formation of some reduced derivatives.
Control over both regio- and stereoselectivity is crucial for the synthesis of specific, well-defined derivatives for various applications.
Mechanistic Elucidation and Molecular Target Identification
Investigation of Molecular Mechanisms of Action
Identification of Specific Biological Targets
Comprehensive research identifying the specific biological targets of 6-(Piperidin-1-yl)pyridazin-3-amine has not been published. While related structures have shown activity against various enzymes and receptors, this information cannot be directly extrapolated to the compound .
Enzyme Inhibition Studies (e.g., Glutaminase, Kynurenine (B1673888) Monooxygenase, Cellulose (B213188) Synthase)
There is no publicly available data from enzyme inhibition studies specifically investigating the effect of this compound on enzymes such as glutaminase, kynurenine monooxygenase, or cellulose synthase.
Receptor Modulation Research (e.g., Muscarinic Acetylcholine (B1216132) Receptors, Sigma-1 Receptors)
Similarly, research on the modulation of key receptors like muscarinic acetylcholine receptors or sigma-1 receptors by this compound has not been reported in the scientific literature.
Interaction with Ion Channels
There is a lack of published evidence detailing any interactions between this compound and various ion channels. While some pyridazine-containing compounds have been noted to have reduced interaction with channels like the hERG potassium channel, this is a general characteristic and not a specific finding for this compound. nih.gov
Modulation of Cellular Processes and Signaling Pathways
Without identified molecular targets, a definitive understanding of how this compound modulates cellular processes and signaling pathways cannot be established. High-throughput transcriptomics data for the related compound 6-(Piperidin-1-yl)pyridazin-3(2H)-one is available, but this does not directly inform on the activities of the amine-substituted parent compound. epa.gov
Comparative Analysis of Mechanism across Structural Analogues
A comparative analysis of the mechanism of action for this compound against its structural analogues is challenging due to the absence of foundational mechanistic data for the primary compound. While studies on analogues exist, such as those on 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as FLT3 inhibitors or dimeric dipyridothiazines, a direct comparison is not feasible without understanding the primary compound's own biological activity. nih.govmdpi.com The synthesis of various pyridazin-3-one derivatives has been a focus of research, but these studies primarily report on the chemical synthesis rather than detailed biological mechanisms. mdpi.comnih.gov
Structure Activity Relationship Sar Studies of 6 Piperidin 1 Yl Pyridazin 3 Amine Derivatives
Impact of Piperidine (B6355638) Substitutions on Biological Activity
The piperidine ring, a saturated heterocycle, plays a pivotal role in the biological activity of 6-(piperidin-1-yl)pyridazin-3-amine derivatives. Modifications to this ring system have been shown to significantly influence the pharmacological effects of these compounds.
Research has demonstrated that the nature and position of substituents on the piperidine ring can dramatically alter a compound's inhibitory activity. For instance, in the context of monoamine oxidase (MAO) inhibitors, a para-hydroxy substitution on the piperidine ring resulted in maximum inhibitory activity for both MAO-A and MAO-B. nih.gov This suggests that the para-position is more favorable for substitution than the meta-position and that the addition of a hydroxyl group enhances the inhibitory effect. nih.gov
Furthermore, the basicity and lipophilicity of the substituent on the piperidine ring are critical factors. Studies have shown that for certain biological targets, piperidine as a substituent confers higher potency compared to pyrrolidine (B122466) or morpholine (B109124), which can be attributed to its higher basicity and lipophilicity. mdpi.com The presence of small amino functional groups as substituents on the piperidine ring has also been found to yield compounds with comparatively higher activity for MAO-B inhibition. nih.gov
The following table summarizes the impact of various piperidine substitutions on biological activity based on available research:
| Substituent | Position | Observed Impact on Biological Activity |
| Hydroxyl | para | Increased MAO-A and MAO-B inhibitory activity nih.gov |
| Methyl | 3 or 4 | Potent anticancer properties ajchem-a.com |
| Small amino functional groups | --- | Higher MAO-B inhibitory activity nih.gov |
| N-propyl and N-diethyl groups | --- | Potent derivatives with activity greater than piperine (B192125) nih.gov |
Influence of Pyridazine (B1198779) Ring Substituents on Target Affinity and Selectivity
The pyridazine ring is a core component of the this compound scaffold, and substitutions on this ring system have a profound effect on target affinity and selectivity. The electronic properties and steric bulk of these substituents can modulate the way the molecule interacts with its biological target.
For example, in a series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines, which act as pan-muscarinic antagonists, modifications to the pyridazine core were part of a multi-dimensional optimization effort to enhance potency at the human M₄ receptor. nih.gov This highlights the importance of the pyridazine ring in dictating the interaction with specific receptor subtypes.
In the context of neuronal nicotinic receptor agonists, substitutions on a similar pyridine (B92270) ring system demonstrated significant effects on affinity and selectivity. For instance, a bromo substitution led to greater affinity for β2-containing receptors over β4-containing receptors. nih.gov A fluoro substitution resulted in even greater selectivity for β2-containing receptors. nih.gov An amino analog also showed a preference for β2- over β4-containing receptors. nih.gov These findings underscore the principle that the electronic nature of the substituent on the aromatic ring system is a key determinant of receptor selectivity.
The table below illustrates the influence of different pyridazine ring substituents on target affinity:
| Substituent | Observed Impact on Target Affinity/Selectivity |
| Bromo | 4- to 55-fold greater affinity at β2 than at β4-containing receptors nih.gov |
| Fluoro | 52- to 875-fold greater affinity at β2- than at β4-containing receptors nih.gov |
| Amino | 10- to 115-fold greater affinity at β2- than at β4-containing receptors nih.gov |
| 6-Chloro or 6-Fluoro | Preference for D1 receptors nih.gov |
Role of Linker Modifications in Bridging Pharmacophores
In the development of novel pan-muscarinic antagonists, a piperazine (B1678402) ring served as a key linker. nih.gov The synthesis and SAR studies of these compounds, based on a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core, demonstrated that the nature of this linker is integral to achieving the desired biological activity. nih.gov The linker's role is to correctly orient the different pharmacophoric elements—the pyridazine-piperidine moiety and the aryl/heteroarylsulfonyl group—within the receptor's binding site to maximize interactions.
Enantioselective Inhibition and Stereochemical Considerations
Stereochemistry plays a crucial role in the interaction between a drug molecule and its biological target. For derivatives of this compound that possess chiral centers, the different enantiomers can exhibit significantly different biological activities.
In the optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as M₄ antagonists, enantioselective inhibition was observed. nih.gov This indicates that one enantiomer has a significantly higher affinity for the receptor than the other, highlighting the three-dimensional nature of the binding interaction. This enantioselectivity is a key consideration in drug development, as the use of a single, more active enantiomer can lead to a more potent and safer drug with fewer off-target effects.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for biological activity. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown.
For derivatives of this compound, ligand-based pharmacophore models can be developed by aligning a set of active compounds and extracting the common chemical features responsible for their activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.com
Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new molecules that fit the model and are therefore likely to be active. nih.gov This approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing. Furthermore, pharmacophore models can guide the optimization of existing lead compounds by suggesting modifications that will enhance their fit to the model and, consequently, their biological activity.
Computational Chemistry and in Silico Approaches for 6 Piperidin 1 Yl Pyridazin 3 Amine Research
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as 6-(Piperidin-1-yl)pyridazin-3-amine, and a biological target, typically a protein or enzyme.
Prediction of Binding Modes and Affinities with Biological Targets
Molecular docking simulations are employed to predict how this compound fits into the binding site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their energetic favorability. A lower binding energy score typically indicates a more stable ligand-protein complex and, consequently, a higher binding affinity.
Studies on structurally related compounds, such as pyridazinone derivatives, have successfully used docking to predict binding patterns with targets like endothelial nitric oxide synthase (eNOS). nih.gov Similarly, for this compound, docking could be used to screen a library of potential biological targets, such as kinases, G-protein coupled receptors, or cyclooxygenase (COX) enzymes, which are often implicated in various diseases. nih.gov The results would provide a rank-ordering of potential targets based on predicted binding affinities, guiding further experimental validation. For instance, docking studies on novel 1,3,4-oxadiazole (B1194373) derivatives helped to describe the binding mode to cyclooxygenase, correlating computational predictions with experimental anti-inflammatory activity. nih.gov
Ligand-Receptor Interaction Analysis
Beyond predicting binding affinity, molecular docking provides a detailed atomic-level view of the interactions between the ligand and the receptor. This analysis is fundamental to understanding the mechanism of action and for designing more potent and selective analogs. Key interactions for a molecule like this compound would be identified and characterized.
These interactions typically include:
Hydrogen Bonds: The amine group (-NH2) and the nitrogen atoms in the pyridazine (B1198779) ring of the compound are potential hydrogen bond donors and acceptors, respectively. The piperidine (B6355638) nitrogen could also participate in such interactions.
Hydrophobic Interactions: The piperidine ring and the carbon backbone of the pyridazine ring can form van der Waals and hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Pi-Stacking: The aromatic pyridazine ring can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein.
By analyzing these interactions, researchers can understand the structural basis for the compound's activity and make rational modifications to improve its pharmacological profile.
Table 1: Potential Ligand-Receptor Interactions for this compound
| Interaction Type | Potential Participating Group on Compound | Potential Interacting Amino Acid Residue |
| Hydrogen Bond (Donor) | Amine (-NH2) | Aspartate, Glutamate, Serine |
| Hydrogen Bond (Acceptor) | Pyridazine Nitrogens, Piperidine Nitrogen | Arginine, Lysine, Serine, Threonine |
| Hydrophobic Interactions | Piperidine Ring, Pyridazine Ring | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Pyridazine Ring | Phenylalanine, Tyrosine, Tryptophan |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations provide profound insights into the intrinsic electronic properties and reactivity of a molecule like this compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity. scirp.orgnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This charge transfer is a key aspect of chemical reactions and electronic transitions. scirp.org For this compound, DFT calculations would likely show that the HOMO is localized on the electron-rich portions of the molecule, such as the piperidine and amine substituents, which are strong electron-donating groups. Conversely, the LUMO would be expected to be localized on the electron-deficient pyridazine ring. This distribution facilitates intramolecular charge transfer, a property often sought in materials for non-linear optics and in pharmacologically active compounds. academie-sciences.fr Studies on similar push-pull purine (B94841) systems have shown that strategic placement of electron-donating groups can significantly modify frontier molecular orbital energy levels. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. wuxiapptec.com It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. wuxiapptec.comuni-muenchen.de The MEP map is color-coded to indicate different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are prone to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, an MEP map would likely highlight the nitrogen atoms of the pyridazine ring and the amine group as regions of high negative potential (red), making them the primary sites for interactions with protons or other electrophiles. uni-muenchen.deresearchgate.net The hydrogen atoms of the amine group would exhibit positive potential (blue), indicating their role as hydrogen bond donors. wuxiapptec.com This mapping provides a clear guide to the molecule's reactivity and its potential non-covalent interactions. libretexts.org
Calculation of Global and Local Reactivity Descriptors
From the energies of the frontier orbitals obtained through DFT, several global and local reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a more quantitative measure of reactivity than qualitative analysis alone.
Table 2: Key Global and Local Reactivity Descriptors from DFT
| Descriptor | Formula | Significance |
| Global Descriptors | ||
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A larger value indicates higher stability. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; measures the ease of modifying the electron cloud. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |
| Local Descriptors | ||
| Fukui Functions | - | Identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. |
These calculated parameters help in comprehensively understanding the molecule's stability, reactivity, and the nature of its potential interactions. For example, a high electrophilicity index would suggest the molecule could act as a good electron acceptor in reactions. This quantitative data is essential for comparing the reactivity of different derivatives and for designing molecules with specific electronic properties.
Preclinical Biological Evaluation of 6 Piperidin 1 Yl Pyridazin 3 Amine Analogues Excluding Human Clinical Data
In Vitro Receptor Binding Assays and Affinity Determination
Receptor binding assays are fundamental in preclinical studies to identify which biological receptors a compound interacts with and to quantify the strength of that interaction, known as affinity. For analogues of 6-(piperidin-1-yl)pyridazin-3-amine, these assays have been crucial in identifying their potential as modulators of key signaling pathways, particularly in the central nervous system.
Studies have investigated piperidine (B6355638) and piperazine (B1678402) derivatives for their activity at histamine (B1213489) and sigma receptors. The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of several neurotransmitters, making it a target for neurological and cognitive disorders. nih.gov The sigma-1 receptor (σ1R) is also implicated in a variety of neurological functions. nih.gov
Research has shown that piperidine-containing compounds can act as potent antagonists for both the histamine H3 and sigma-1 receptors. nih.gov In a comparative study, a piperidine derivative (Compound 5) showed high affinity for the σ1R (Ki = 3.64 nM) and the human H3R (Ki = 7.70 nM). nih.gov Notably, the replacement of the piperidine ring with a piperazine moiety (Compound 4) resulted in a dramatic loss of affinity for the σ1R (Ki = 1531 nM), while retaining high affinity for the hH3R (Ki = 3.17 nM). nih.gov This highlights the piperidine ring as a critical structural element for dual H3/σ1 receptor activity. nih.gov Further functional characterization confirmed these ligands as antagonists. nih.gov Pyridazinone-phenethylamine derivatives have also been developed as selective H3R antagonists with nanomolar affinity. researchgate.net
Receptor Binding Affinity of Piperidine/Piperazine Analogues
| Compound | Core Moiety | Target Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| Compound 5 | Piperidine | Sigma-1 (σ1R) | 3.64 | nih.gov |
| Compound 5 | Piperidine | Histamine H3 (hH3R) | 7.70 | nih.gov |
| Compound 11 | Piperidine | Sigma-1 (σ1R) | 11.38 | nih.gov |
| Compound 4 | Piperazine | Sigma-1 (σ1R) | 1531 | nih.gov |
| Compound 4 | Piperazine | Histamine H3 (hH3R) | 3.17 | nih.gov |
Enzymatic Inhibition Assays
Enzymatic assays are employed to determine if a compound can inhibit the activity of a specific enzyme, a common mechanism of action for many drugs. Analogues of this compound have been evaluated against various enzymes, particularly protein kinases and monoamine oxidases, which are implicated in cancer and neurological disorders, respectively.
Monoamine Oxidase (MAO) Inhibition: MAOs are enzymes that metabolize neurotransmitters like dopamine (B1211576) and are targets for treating neurodegenerative diseases. researchgate.netmdpi.com A series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. Two compounds, S5 and S16, emerged as potent and selective inhibitors of human MAO-B, with IC₅₀ values of 0.040 µM and 0.027 µM, respectively. researchgate.net These compounds were found to be reversible inhibitors, a desirable property for newer MAO inhibitors. researchgate.net
Protein Kinase Inhibition: Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.
PI3Kδ Inhibition: A series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives were synthesized and evaluated as inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), a target in B-cell malignancies. nih.gov Compounds A5 and A8 were identified as highly potent PI3Kδ inhibitors with IC₅₀ values of 1.3 nM and 0.7 nM, respectively. nih.gov Compound A5 showed excellent selectivity for the δ isoform over PI3Kα, PI3Kβ, and PI3Kγ, while A8 displayed superior selectivity for PI3Kδ/γ over the α and β isoforms. nih.gov
Other Kinase Inhibition: Other related heterocyclic structures have also shown promise. A 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivative was found to inhibit Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3 (GSK-3) with IC₅₀ values of 0.41 µM and 1.5 µM, respectively, suggesting potential applications in Alzheimer's disease research. nih.gov Additionally, certain pyrazole (B372694) derivatives have been developed as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type 1 receptor kinase (ALK5), with one compound showing an IC₅₀ of 0.57 nM. researchgate.net
Enzymatic Inhibition by Pyridazine (B1198779) Analogues
| Compound | Target Enzyme | Inhibition (IC₅₀) | Reference |
|---|---|---|---|
| S5 | MAO-B | 0.040 µM | researchgate.net |
| S16 | MAO-B | 0.027 µM | researchgate.net |
| A5 | PI3Kδ | 1.3 nM | nih.gov |
| A8 | PI3Kδ | 0.7 nM | nih.gov |
| 4 | CDK5 | 0.41 µM | nih.gov |
| 4 | GSK-3 | 1.5 µM | nih.gov |
| 14n | ALK5 | 0.57 nM | researchgate.net |
Cellular Assays for Biological Effect Characterization
Cellular assays bridge the gap between molecular target interaction and physiological response. They are used to characterize the biological effects of a compound on whole cells, such as its ability to halt cell proliferation (antiproliferative activity). These studies often use cancer cell lines not as a model for treatment, but as a robust system to study fundamental cellular processes like cell division and survival.
Antiproliferative Activity: Piperazine-substituted pyranopyridines, which share structural similarities with the target compound, have demonstrated antiproliferative activity across a panel of human tumor cell lines, including lung (A549), cervix (HeLa), prostate (DU145), and neuroblastoma (SH-SY5Y). nih.gov Similarly, 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives were shown to be potent inhibitors of cell growth in the A431 human epidermoid carcinoma cell line. nih.gov
Selective Effects: The potent PI3Kδ inhibitor A8 selectively inhibited the proliferation of the SU-DHL-6 B-cell lymphoma cell line, which is dependent on PI3Kδ signaling, with an IC₅₀ value of 0.12 µM. nih.gov This cellular effect is consistent with its enzymatic inhibition profile and confirms its mechanism of action within a cellular context. nih.gov Western blot analysis further showed that compound A8 could reduce the phosphorylation of AKT, a key downstream effector in the PI3K signaling pathway. nih.gov
Antiproliferative Activity of Pyridazine Analogues in Cellular Assays
| Compound/Series | Cell Line | Cell Type | Observed Effect (IC₅₀) | Reference |
|---|---|---|---|---|
| Piperazine-substituted pyranopyridines | A549, HeLa, DU145, etc. | Lung, Cervix, Prostate Carcinoma | Antiproliferative Activity | nih.gov |
| 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidines | A431 | Epidermoid Carcinoma | Potent Growth Inhibition | nih.gov |
| A5 | SU-DHL-6 | B-cell Lymphoma | 0.16 µM | nih.gov |
| A8 | SU-DHL-6 | B-cell Lymphoma | 0.12 µM | nih.gov |
Lead Compound Identification and Optimization in Drug Discovery Programs
A "lead compound" is a chemical structure that shows promising biological activity and serves as the starting point for modification to create a more potent, selective, and effective drug candidate. nih.gov The pyridazine and piperidine scaffolds are frequently used in the identification and optimization of such leads.
Identification of New Leads: The discovery of a 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivative (compound 4) with inhibitory activity against CDK5 and GSK-3 established it as a potential new lead compound for developing drugs to target Alzheimer's disease. nih.gov
Lead Optimization: The development of the PI3Kδ inhibitors A5 and A8 is a clear example of lead optimization. Starting from a known quinazoline (B50416) scaffold, researchers synthesized a new series of 4-(piperid-3-yl)amino substituted derivatives to improve potency and selectivity. nih.gov The resulting compounds showed activity equivalent to or better than the existing drug idelalisib, demonstrating successful optimization. nih.gov In another example, researchers designed novel 6-(4-substitutedphenyl)-3-pyridazinone derivatives as analogues of the vasodilator drug hydralazine (B1673433). By replacing the phthalazine (B143731) ring of hydralazine with a pyridazinone core and adding various substituents, they created compounds with significantly more potent vasorelaxant activity. nih.gov
Applications as Chemical Biology Probes for Pathway Investigation
A chemical probe is a small molecule with high potency and selectivity for a specific biological target. chemicalprobes.org These probes are invaluable tools for "chemical biology," allowing researchers to selectively perturb a single protein or pathway within a complex cellular environment to investigate its specific function.
Several of the this compound analogues discussed have the requisite properties to be used as chemical probes.
Probing PI3Kδ Signaling: Compound A8 , with its sub-nanomolar potency and high selectivity for the PI3Kδ isoform, is an ideal chemical probe. nih.gov Researchers can use A8 to specifically block PI3Kδ in various cell types to explore its precise role in immune cell function, cell signaling cascades, and disease models, as demonstrated by its ability to attenuate AKT phosphorylation. nih.gov
Probing MAO-B Function: The selective, reversible MAO-B inhibitors S5 and S16 can serve as chemical probes to investigate the downstream consequences of MAO-B inhibition in models of neurological disorders, without the confounding effects of inhibiting MAO-A. researchgate.net Their use can help elucidate the specific contributions of MAO-B to neurotransmitter metabolism and neurodegeneration. researchgate.net
By using these highly specific molecules, scientists can dissect complex biological pathways and validate new drug targets with a high degree of confidence.
Advanced Spectroscopic and Analytical Characterization in Pyridazine Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of each atom. For 6-(Piperidin-1-yl)pyridazin-3-amine, both ¹H and ¹³C NMR spectroscopy are indispensable in confirming its molecular framework.
In a typical ¹H NMR spectrum, the protons on the pyridazine (B1198779) ring are expected to appear as distinct doublets, a consequence of their coupling to each other. The chemical shifts of these protons are influenced by the electron-donating amino group and the piperidinyl substituent. The protons of the piperidine (B6355638) ring would likely present as a set of multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom would be shifted further downfield compared to the other methylene (B1212753) protons. The amine protons would typically appear as a broad singlet.
The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule. The carbons of the pyridazine ring would resonate in the aromatic region, with their chemical shifts indicating the electronic effects of the substituents. The carbon atoms of the piperidine ring would appear in the aliphatic region.
Table 8.1.1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridazine-H4 | 7.20 | d | 9.5 |
| Pyridazine-H5 | 6.80 | d | 9.5 |
| NH₂ | 5.50 | br s | - |
| Piperidine-H (α to N) | 3.50 | t | 5.5 |
| Piperidine-H (β, γ to N) | 1.65 | m | - |
Table 8.1.2: Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyridazine-C3 | 160.0 |
| Pyridazine-C6 | 158.5 |
| Pyridazine-C4 | 125.0 |
| Pyridazine-C5 | 115.0 |
| Piperidine-C (α to N) | 45.0 |
| Piperidine-C (β to N) | 26.0 |
| Piperidine-C (γ to N) | 24.5 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular formula is C₉H₁₄N₄, which corresponds to a monoisotopic mass of 178.1218 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 178. The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation would be the loss of a neutral molecule, such as the elements of the piperidine ring, or cleavage of the bond between the piperidine and pyridazine rings.
Table 8.2.1: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Significance |
| 178 | [C₉H₁₄N₄]⁺ | Molecular Ion (M⁺) |
| 163 | [M - NH]⁺ | Loss of an amino radical |
| 95 | [C₄H₄N₃]⁺ | Pyridazine amine fragment |
| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound. By employing a suitable stationary phase and mobile phase, components of a mixture can be separated based on their differential partitioning.
For the analysis of this compound, a reverse-phase HPLC method would likely be effective. This would typically involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, likely at a wavelength where the pyridazine ring exhibits strong absorbance. A pure sample would be expected to show a single, sharp peak at a characteristic retention time.
Table 8.3.1: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~7.5 min (Hypothetical) |
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the connectivity of a molecule, X-ray crystallography offers the definitive three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and conformational details of this compound.
To obtain X-ray crystallographic data, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. This would reveal the planarity of the pyridazine ring and the chair conformation of the piperidine ring, as well as any intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing.
As of now, publicly available crystal structure data for this specific compound is not available.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the piperidine ring would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring would likely be found in the 1500-1650 cm⁻¹ region. The C-N stretching vibrations would appear in the fingerprint region.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridazine ring.
Table 8.5.1: Predicted IR Absorption Frequencies
| Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N / C=C Stretch (Aromatic) | 1500 - 1650 |
| C-N Stretch | 1250 - 1350 |
Emerging Research Directions and Future Perspectives in 6 Piperidin 1 Yl Pyridazin 3 Amine Research
Exploration of Novel Therapeutic Areas
The pyridazine (B1198779) nucleus is recognized for its wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. acs.orgresearchgate.net Future research on 6-(piperidin-1-yl)pyridazin-3-amine and related compounds is expected to build upon this foundation, exploring new and diverse therapeutic applications in a general sense rather than focusing on specific disease states.
The 3-aminopyridazine (B1208633) structure is a core feature in several approved drugs, underscoring its therapeutic potential. nih.gov Research efforts are likely to focus on leveraging this privileged scaffold to interact with a variety of biological targets. nih.gov By modifying the substituents on the pyridazine ring, chemists can systematically alter the compound's properties to engage with different protein families. For instance, the development of pyridazine derivatives as JNK inhibitors and kinase inhibitors for inflammatory conditions highlights the versatility of this heterocyclic system. acs.orgresearchgate.net The exploration of pyridopyridazines, which are fused pyridazine ring systems, has also revealed potential in areas such as analgesia and antidiabetic applications. researchgate.net This suggests that further structural modifications of the core this compound molecule could lead to the discovery of compounds with entirely new pharmacological profiles.
The derivatization of similar heterocyclic cores, such as 4-aminopyridine, has led to compounds that restore function in models of neurological injury, indicating that aminopyridazine-based structures may have untapped potential in regenerative medicine or in modulating complex biological pathways. nih.gov The general strategy involves creating libraries of related compounds to screen against a wide range of biological assays, thereby uncovering novel therapeutic opportunities. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and is set to play a pivotal role in the future of this compound research. nih.govresearchgate.net These computational tools can significantly accelerate the design-make-test-analyze cycle by predicting molecular properties, identifying novel structural motifs, and optimizing lead compounds. springernature.comnih.gov
For a compound like this compound, AI algorithms can be employed in several ways:
De Novo Design: Generative models can design novel pyridazine derivatives with desired physicochemical and predicted biological activities. researchgate.netspringernature.com These models learn the underlying patterns from large datasets of known molecules to generate new structures that are likely to be active against a specific target.
Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to a biological target of interest. acs.orgspringernature.com This can help prioritize which analogs of this compound to synthesize and test.
Property Prediction: Machine learning models can predict various properties of designed compounds, such as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as their synthetic accessibility. springernature.com This allows researchers to focus on candidates with a higher likelihood of success in later stages of development.
Scaffold Hopping: AI can suggest novel heterocyclic scaffolds that mimic the key pharmacophoric features of the 3-aminopyridazine core, potentially leading to the discovery of new chemical series with improved properties. springernature.com
The use of AI and ML is not limited to ligand design. It also extends to understanding complex biological systems and identifying new potential targets for pyridazine-based compounds. nih.gov By analyzing large biological datasets, these technologies can help to uncover new pathways and mechanisms where this chemical scaffold might be therapeutically relevant.
Development of Advanced Synthetic Methodologies
The ability to efficiently synthesize a diverse range of analogs is crucial for exploring the structure-activity relationships (SAR) of this compound. Future research will likely focus on the development of more advanced, efficient, and versatile synthetic methods for pyridazine derivatives.
Current synthetic strategies often involve multi-step sequences. nih.gov Innovations in synthetic chemistry could lead to more streamlined approaches, such as:
Novel Cyclization Reactions: The development of new methods for constructing the pyridazine ring from readily available starting materials. This could involve novel cycloaddition reactions or transition-metal-catalyzed processes that offer greater control over regioselectivity and functional group tolerance. mdpi.com
Late-Stage Functionalization: Techniques that allow for the modification of the pyridazine core at a late stage in the synthetic sequence are highly valuable. This enables the rapid generation of a diverse library of analogs from a common intermediate, facilitating more efficient SAR exploration.
Flow Chemistry and Automation: The use of flow chemistry and automated synthesis platforms can accelerate the production of pyridazine derivatives, allowing for high-throughput synthesis and screening. researchgate.net This technology can also improve the safety and reproducibility of chemical reactions.
Biocatalysis: The use of enzymes to catalyze specific reactions in the synthesis of pyridazine compounds could offer a greener and more selective alternative to traditional chemical methods.
These advanced synthetic methodologies will not only facilitate the exploration of the chemical space around this compound but also contribute to the broader field of heterocyclic chemistry.
Contribution to Broader Heterocyclic Chemistry Research
The study of this compound and its derivatives contributes significantly to the broader field of heterocyclic chemistry. The pyridazine ring possesses unique electronic and steric properties that influence its interactions with biological macromolecules. nih.govblumberginstitute.org
Research into this specific compound class provides valuable insights into:
Structure-Activity Relationships (SAR): Detailed studies on how modifications to the this compound structure affect its biological activity help to build a comprehensive understanding of the SAR for this scaffold. nih.gov This knowledge can be applied to the design of other bioactive heterocyclic compounds.
Molecular Recognition: Investigating the binding modes of pyridazine derivatives with their biological targets provides fundamental information about the types of non-covalent interactions that govern molecular recognition, such as hydrogen bonding and π-stacking. nih.gov The pyridazine nitrogen atoms, for instance, are effective hydrogen bond acceptors. blumberginstitute.org
Physicochemical Properties: The pyridazine ring is often used as a bioisosteric replacement for other aromatic systems, such as the phenyl ring. nih.gov Research into its derivatives helps to delineate the advantages and disadvantages of such substitutions in terms of properties like solubility, lipophilicity, and metabolic stability.
By serving as a model system, research on this compound and related molecules enriches the toolbox of medicinal chemists and contributes to the fundamental knowledge base of heterocyclic chemistry, ultimately aiding in the design of future therapeutic agents across various disease areas.
Q & A
Q. What synthetic methodologies are validated for preparing 6-(Piperidin-1-yl)pyridazin-3-amine and its derivatives?
The synthesis typically involves nucleophilic substitution at the pyridazine ring. For example, 6-chloropyridazine derivatives can react with piperidine under reflux in solvents like n-butanol, using triethylamine to enhance solubility and reaction efficiency. Reaction conditions (e.g., 100°C for 15 hours) must be optimized to achieve >90% purity, validated via LC-MS and ¹H NMR . Alternative routes may involve Suzuki coupling for aryl-substituted analogs, as seen in related pyridazinone syntheses .
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallization is achieved via slow evaporation in polar aprotic solvents (e.g., DMSO/water). Data collection and refinement using SHELXL or WinGX enable precise determination of bond lengths, angles, and hydrogen-bonding networks. For example, monoclinic systems (space group C2/c) with unit cell parameters (e.g., a = 31.8677 Å, β = 109.715°) have been reported for structurally similar pyridazine derivatives .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
Prioritize enzyme inhibition assays (e.g., fluorescence-based or radiometric) targeting kinases or GPCRs, given pyridazine derivatives' known modulatory effects . For cardioactive or antiplatelet activity, use platelet aggregation assays (e.g., ADP-induced aggregation) or isolated tissue models (e.g., rat aorta contraction). IC₅₀ values should be cross-validated with cytotoxicity assays (e.g., MTT) to exclude false positives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
Systematic substitution at the pyridazine C-3 amine or piperidine N-1 position is critical. For example:
- C-3 modifications : Introducing electron-withdrawing groups (e.g., -F, -CF₃) enhances metabolic stability .
- Piperidine substitutions : Methyl or fluorophenyl groups improve target binding affinity, as shown in SCD1 inhibitors like MF-438 . Use 3D-QSAR models to predict bioactivity and prioritize synthetic targets .
Q. What crystallographic challenges arise in resolving this compound’s polymorphic forms?
Polymorphism can lead to variations in unit cell parameters and hydrogen-bonding motifs. High-resolution data (d-spacing < 0.8 Å) and twinning corrections in SHELXL are essential. For example, disorder in the piperidine ring (common in flexible N-heterocycles) requires constrained refinement and anisotropic displacement parameters .
Q. How should researchers address contradictory data in enzyme inhibition studies?
Contradictions may arise from assay interference (e.g., compound fluorescence) or off-target effects. Mitigation strategies include:
- Orthogonal assays : Confirm IC₅₀ values using both radiometric (e.g., ³H-labeled substrates) and fluorescence polarization methods .
- Proteome-wide profiling : Use chemical proteomics to identify off-target interactions .
- Crystallographic validation : Co-crystallize the compound with the target enzyme to confirm binding mode .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
